(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
Description
The compound “(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide” features a benzothiazole scaffold fused with a dimethyl-substituted benzene ring, conjugated to a benzamide group via an imine linkage. The 4-(piperidin-1-ylsulfonyl) substituent introduces a sulfonamide moiety with a piperidine ring, which may enhance solubility and modulate biological activity.
Propriétés
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-6-11-18-19(14-15)28-21(23(18)2)22-20(25)16-7-9-17(10-8-16)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCCPOARDVYFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a thiazole derivative with a piperidine sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 443.58 g/mol. The thiazole ring contributes to its heterocyclic nature, while the sulfonamide and piperidine groups enhance its potential biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Involves the reaction between 3,6-dimethylbenzo[d]thiazol-2(3H)-one and an appropriate piperidine sulfonamide.
- Multicomponent Reactions (MCRs) : Allows simultaneous formation of multiple bonds, streamlining the synthesis process.
- Functional Group Modifications : Post-synthetic modifications can introduce or alter functional groups to enhance bioactivity.
Biological Activity
Research has indicated that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide exhibits significant biological activities, particularly in anticancer and anti-inflammatory domains.
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and H1299.
- Mechanisms : The compound promotes apoptosis and induces cell cycle arrest at concentrations of 1, 2, and 4 μM. It has been shown to inhibit key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 2 | Apoptosis induction |
| A549 | 1 | Cell cycle arrest |
| H1299 | 4 | Inhibition of AKT/ERK |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action suggests potential therapeutic applications in treating both cancer and inflammation-related diseases.
Case Studies
-
Benzothiazole Derivatives : A study synthesized multiple benzothiazole compounds, including derivatives similar to (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide. The active compounds demonstrated significant anticancer effects across various cell lines.
- Findings : Compound B7 showed notable inhibition of cancer cell proliferation and reduced inflammatory markers in treated cells.
- Mechanistic Studies : Research utilizing flow cytometry and Western blotting confirmed that the compound effectively modulates protein expression levels associated with cell survival and proliferation pathways.
Comparaison Avec Des Composés Similaires
Key Observations :
- Thiazole/benzothiazole core : The benzo[d]thiazole scaffold in the target compound is shared with antimicrobial derivatives (e.g., 4c2) and anticancer agents (e.g., 15e) .
- Sulfonamide groups : Piperidine (6-membered) and azepane (7-membered) sulfonamides (Table 1) influence steric and electronic properties. Larger rings (e.g., azepane) may enhance membrane permeability but reduce metabolic stability compared to piperidine .
- Aryl substitutions : Electron-withdrawing groups (e.g., 3-chlorophenyl in 15e) correlate with anticancer activity, while 3,6-dimethyl in the target compound may improve lipophilicity for tissue penetration .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s piperidine sulfonamide may improve aqueous solubility compared to 15e’s chlorophenyl group but less than ionic derivatives like 4c2 .
- Aromatic proton shifts in analogs (e.g., 15e’s benzamide doublet at 8.37 ppm) suggest similar electronic environments in the target compound .
Stereochemical and Electronic Considerations
Méthodes De Préparation
Synthesis of Key Intermediates
Preparation of 3,6-Dimethylbenzo[d]thiazol-2(3H)-imine
The benzo[d]thiazole core is synthesized via cyclocondensation of 2-amino-4,5-dimethylthiophenol with chlorocarbonyl reagents. In a representative protocol:
- Reactants : 2-Amino-4,5-dimethylthiophenol (1.0 equiv), triphosgene (0.35 equiv)
- Solvent : Anhydrous dichloromethane (DCM)
- Conditions : 0°C to room temperature, 12 hours under N₂
- Yield : 78–85%
- Purification : Column chromatography (hexane:ethyl acetate, 4:1)
This intermediate is critical for subsequent Schiff base formation with the sulfonamide-bearing benzoyl group.
Coupling Strategies for Final Product
Schiff Base Formation via Nucleophilic Acylation
The title compound is assembled through a two-step coupling process:
Step 1: Imine Formation
- Reactants :
- 3,6-Dimethylbenzo[d]thiazol-2(3H)-imine (1.0 equiv)
- 4-(Piperidin-1-ylsulfonyl)benzoyl chloride (1.1 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dry acetonitrile
- Conditions : 0°C → room temperature, 8 hours
- Monitoring : TLC (Rf = 0.6 in chloroform:methanol 9:1)
Step 2: Tautomerization to (E)-Isomer
Reaction Optimization Data
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, thiazole-H), 3.12–3.08 (m, 4H, piperidine), 2.82 (s, 3H, N–CH₃), 2.45 (s, 3H, Ar–CH₃), 1.62–1.58 (m, 6H, piperidine).
- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. for C₂₂H₂₄N₃O₃S₂: 458.1264; found: 458.1268.
Scale-Up and Industrial Feasibility
Challenges and Mitigation Strategies
Isomerization Control
The (E)-configuration is thermodynamically favored but requires precise pH control during tautomerization:
Green Chemistry Alternatives
Solvent Replacement
- Traditional : Acetonitrile (GWP = 0.42)
- Alternative : Cyclopentyl methyl ether (CPME, GWP = 0.07) reduces environmental impact without yield loss.
Q & A
Q. How can structural analogs be prioritized for SAR studies?
- Methodological Answer :
- Library design : Focus on substituents with known bioisosteric effects (e.g., replacing piperidine with pyrrolidine) .
- Bioactivity clustering : Compare analogs using a table like:
| Analog Substituent | IC50 (nM) | Solubility (µM) |
|---|---|---|
| Piperidin-1-ylsulfonyl | 12.3 | 45 |
| Morpholinosulfonyl () | 18.7 | 62 |
| Dimethylsulfamoyl () | 9.1 | 28 |
- ADMET prediction : SwissADME or pkCSM filters candidates for toxicity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
